REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([CH2:8][F:9])[CH:5]=[C:4]([F:10])[CH:3]=1.C([Li])CCC.CN([CH:19]=[O:20])C>C1COCC1>[F:10][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([CH2:8][F:9])[CH:5]=1)[CH:19]=[O:20]
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC(=C1)CF)F
|
Name
|
|
Quantity
|
31.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.76 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.972 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
1h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by HCl
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was then extracted by EtOAc
|
Type
|
CUSTOM
|
Details
|
the organic was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |